molecular formula C8H9FO2S B13525195 2,6-Dimethylbenzene-1-sulfonyl fluoride CAS No. 61153-14-8

2,6-Dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13525195
CAS No.: 61153-14-8
M. Wt: 188.22 g/mol
InChI Key: RDJSXQUHMCSBLW-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.

Another method involves the direct fluorosulfonylation of 2,6-dimethylbenzene using fluorosulfonyl radicals. This approach is concise and effective, allowing for the formation of the sulfonyl fluoride group directly on the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial process .

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, forming stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and chemical probes . The compound’s ability to form covalent bonds with specific amino acids makes it a valuable tool for studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles . This unique structure makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

61153-14-8

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

2,6-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3

InChI Key

RDJSXQUHMCSBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)F

Origin of Product

United States

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